molecular formula C8H15N B15299780 2-(Cyclobutylmethyl)azetidine

2-(Cyclobutylmethyl)azetidine

Cat. No.: B15299780
M. Wt: 125.21 g/mol
InChI Key: VXHZILLEDLBHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another method includes the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium is one such method that has been reported to be efficient .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclobutylmethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with nucleophiles and electrophiles, leading to the formation of various products. The compound can act as a nucleophile in ring-opening polymerization, forming polyamines . Additionally, its unique reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-(cyclobutylmethyl)azetidine

InChI

InChI=1S/C8H15N/c1-2-7(3-1)6-8-4-5-9-8/h7-9H,1-6H2

InChI Key

VXHZILLEDLBHEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2CCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.